

¹H NMR and ¹³C NMR analysis of 4-Benzylxy-3-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Benzylxy-3-methoxyphenylacetonitrile
Cat. No.:	B167791

[Get Quote](#)

Comparative NMR Analysis of 4-Benzylxy-3-methoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of **4-Benzylxy-3-methoxyphenylacetonitrile**. Due to the limited availability of published experimental spectra for this specific compound, this analysis is based on established principles of NMR spectroscopy and comparative data from structurally related molecules. The information presented herein serves as a valuable resource for the identification and characterization of this compound in a research and development setting.

Chemical Structure and Overview

4-Benzylxy-3-methoxyphenylacetonitrile is a chemical compound with the molecular formula C₁₆H₁₅NO₂. Its structure features a substituted benzene ring with a benzylxy group at the 4-position, a methoxy group at the 3-position, and an acetonitrile group attached to the ring. This compound is often used as an intermediate in the synthesis of various pharmaceutical and organic molecules.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of both the phenyl and benzyl groups, as well as the methylene protons of the benzyl and acetonitrile moieties, and the methoxy protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) and are based on analysis of similar compounds.

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz	Integration
H-2' (Aromatic)	~6.95	d	~8.0	1H
H-5' (Aromatic)	~6.85	d	~8.0	1H
H-6' (Aromatic)	~6.88	dd	~8.0, 2.0	1H
-OCH ₃ (Methoxy)	~3.85	s	-	3H
-CH ₂ CN (Acetonitrile)	~3.70	s	-	2H
-OCH ₂ Ph (Benzyl)	~5.10	s	-	2H
Phenyl Protons (Benzyl)	~7.30-7.45	m	-	5H

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts for each unique carbon atom are presented below.

Carbon Assignment	Predicted Chemical Shift (ppm)
C-1' (Aromatic)	~125.0
C-2' (Aromatic)	~112.0
C-3' (Aromatic)	~149.0
C-4' (Aromatic)	~148.0
C-5' (Aromatic)	~114.0
C-6' (Aromatic)	~121.0
-OCH ₃ (Methoxy)	~56.0
-CH ₂ CN (Acetonitrile)	~23.0
-CN (Nitrile)	~118.0
-OCH ₂ Ph (Benzyl)	~71.0
C-ipso (Benzyl)	~137.0
C-ortho (Benzyl)	~128.0
C-meta (Benzyl)	~128.5
C-para (Benzyl)	~127.5

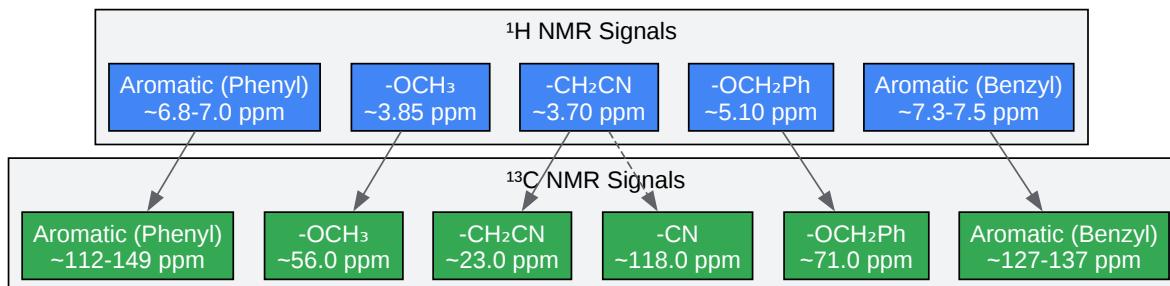
Experimental Protocols

While specific experimental data for the target compound is not readily available, a general protocol for acquiring ¹H and ¹³C NMR spectra is provided below.

Sample Preparation:

- Weigh approximately 5-10 mg of the solid **4-Benzylxy-3-methoxyphenylacetonitrile**.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

- Ensure the sample has completely dissolved. If necessary, gently warm the tube or use sonication.


NMR Spectrometer Parameters:

- Instrument: A standard NMR spectrometer with a proton frequency of 300-500 MHz.
- Solvent: Chloroform-d (CDCl_3) is a common choice for this type of compound.
- ^1H NMR:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Pulse width: Calibrated 90-degree pulse
 - Spectral width: -2 to 12 ppm
- ^{13}C NMR:
 - Number of scans: 1024 or more, depending on sample concentration
 - Relaxation delay: 2-5 seconds
 - Pulse program: Proton-decoupled
 - Spectral width: 0 to 220 ppm
- Reference: The residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C) can be used for chemical shift calibration.

Visualizations

The following diagrams illustrate the molecular structure and the predicted NMR correlations.

Caption: Molecular structure of **4-Benzylxy-3-methoxyphenylacetonitrile**.

[Click to download full resolution via product page](#)

Caption: Predicted ¹H-¹³C NMR correlations for the key functional groups.

- To cite this document: BenchChem. [1H NMR and 13C NMR analysis of 4-Benzyl-3-methoxyphenylacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b167791#1h-nmr-and-13c-nmr-analysis-of-4-benzyl-3-methoxyphenylacetonitrile\]](https://www.benchchem.com/product/b167791#1h-nmr-and-13c-nmr-analysis-of-4-benzyl-3-methoxyphenylacetonitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com